(2,6-Difluoro-4-methylphenyl)methanol
Overview
Description
“(2,6-Difluoro-4-methylphenyl)methanol” is a chemical compound with the molecular formula C8H8F2O . It has an average mass of 158.145 Da and a monoisotopic mass of 158.054321 Da .
Molecular Structure Analysis
The InChI code for “(2,6-Difluoro-4-methylphenyl)methanol” is 1S/C8H8F2O/c1-5-2-8(10)6(4-11)3-7(5)9/h2-3,11H,4H2,1H3 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
“(2,6-Difluoro-4-methylphenyl)methanol” is a powder at room temperature . Unfortunately, the web search results do not provide more detailed physical and chemical properties.Scientific Research Applications
Methanol Production and Applications
Methanol, the simplest alcohol, serves as a foundational building block for more complex chemical structures. Its applications range from being a component in acetic acid, methyl tertiary butyl ether, dimethyl ether, to methylamine production. It's also used as a clean-burning fuel due to its high octane number. The conversion of CO2 to methanol presents an environmentally beneficial method for CO2 emission reduction. Methanol's versatility extends to being a convenient energy carrier for hydrogen storage and conservation, making it a significant player in the industrial and environmental sectors (Dalena et al., 2018).
Catalysis and Chemical Synthesis
Methanol finds utility in catalysis and chemical synthesis. It serves as a hydrogen source and C1 synthon in various synthetic applications. For instance, it's used for N-methylation of amines, with RuCl3 as a catalyst, leading to the production of important pharmaceutical agents like venlafaxine and imipramine. This showcases methanol's value in advancing synthetic methods and pharmaceutical manufacturing (Sarki et al., 2021).
Influence on Lipid Dynamics
In the realm of biochemistry, methanol is a significant solubilizing agent for studying transmembrane proteins/peptides in biological and synthetic membranes. Its impact on lipid dynamics has been demonstrated, where it accelerates lipid transfer and flip-flop kinetics in membrane studies. This finding is critical for understanding methanol's role in biomembrane research and its potential effects on cell survival and protein reconstitution (Nguyen et al., 2019).
Biological Conversion to Specialty Chemicals
Methanol's role in biological systems includes its conversion to specialty chemicals in engineered organisms like E. coli. This process uses methanol dehydrogenases and the ribulose monophosphate pathway, demonstrating methanol's potential as a sustainable feedstock for biotechnological applications (Whitaker et al., 2017).
Safety And Hazards
The safety information for “(2,6-Difluoro-4-methylphenyl)methanol” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, avoid contact with skin and eyes, and to handle in accordance with good industrial hygiene and safety procedures .
properties
IUPAC Name |
(2,6-difluoro-4-methylphenyl)methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c1-5-2-7(9)6(4-11)8(10)3-5/h2-3,11H,4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGPVZIUOBZFOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)CO)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20595029 | |
Record name | (2,6-Difluoro-4-methylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20595029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Difluoro-4-methylphenyl)methanol | |
CAS RN |
252004-32-3 | |
Record name | (2,6-Difluoro-4-methylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20595029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.